molecular formula C17H16N2O2S B411194 2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one

2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one

Cat. No.: B411194
M. Wt: 312.4g/mol
InChI Key: JBUQNODYIZMFIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one is a chemical compound with the molecular formula C17H16N2O2S and a molecular weight of 312.39 g/mol . This compound belongs to the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one typically involves the reaction of 3-(3-methoxyphenyl)-2-thioquinazolin-4-one with ethyl iodide under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced under specific conditions to yield dihydroquinazolinones.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one is not fully elucidated. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4g/mol

IUPAC Name

2-ethylsulfanyl-3-(3-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C17H16N2O2S/c1-3-22-17-18-15-10-5-4-9-14(15)16(20)19(17)12-7-6-8-13(11-12)21-2/h4-11H,3H2,1-2H3

InChI Key

JBUQNODYIZMFIO-UHFFFAOYSA-N

SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC

Canonical SMILES

CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC(=CC=C3)OC

Origin of Product

United States

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